7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

BRAF V600E Kinase inhibition MAPK pathway

7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a 4,5,7-trisubstituted pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive small-molecule inhibitor across multiple kinase and non-kinase targets. Its core scaffold is privileged in medicinal chemistry for yielding potent kinase inhibitors, and this specific substitution pattern confers a distinctive dual-target inhibition profile spanning both the kinase superfamily (e.g., BRAF V600E) and folate metabolism enzymes (e.g., DHFR).

Molecular Formula C23H17BrN4O
Molecular Weight 445.3 g/mol
Cat. No. B11228345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC23H17BrN4O
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)Br
InChIInChI=1S/C23H17BrN4O/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27)
InChIKeyXFNHETURQZYIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: A Multi-Kinase/Bifunctional Pyrrolopyrimidine Scaffold for Differentiated Procurement


7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a 4,5,7-trisubstituted pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive small-molecule inhibitor across multiple kinase and non-kinase targets. Its core scaffold is privileged in medicinal chemistry for yielding potent kinase inhibitors, and this specific substitution pattern confers a distinctive dual-target inhibition profile spanning both the kinase superfamily (e.g., BRAF V600E) and folate metabolism enzymes (e.g., DHFR) [1]. The compound simultaneously presents a 4-bromophenyl moiety at the N7 position (critical for hydrophobic pocket occupancy and halogen-bonding interactions), a phenyl group at C5 (modulating selectivity), and an N-furan-2-ylmethyl substituent at the C4 amine (contributing hydrogen-bond acceptor character and conformational flexibility) [2]. This substitution architecture is not recapitulated in commonly used clinical comparators such as vemurafenib (BRAF V600E inhibitor), methotrexate (DHFR inhibitor), or tofacitinib (JAK inhibitor), each of which targets only one of the pathways accessible to this compound.

Why Broad-Spectrum Pyrrolopyrimidine Inhibitors Cannot Replace 7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine in Targeted Studies


Generic substitution of pyrrolo[2,3-d]pyrimidine-based kinase or antifolate inhibitors fails because small modifications to the N7-aryl, C5-aryl, or C4-amine substituents profoundly alter target engagement, selectivity, and even the mechanism of action. The 4-bromophenyl group at N7 provides unique halogen-bonding capacity that a 4-chlorophenyl or 4-methylphenyl analog cannot identically replicate, directly affecting hydrophobic pocket complementarity in kinases such as BRAF [1]. Similarly, the furan-2-ylmethyl moiety at the C4 amine introduces a heteroatom-rich hydrogen-bond network distinct from benzyl or pyridylmethyl analogs, altering both potency and physicochemical properties [2]. The C5-phenyl group, while conserved across some analogs, cooperates with these specific N7 and C4 substituents to define a unique selectivity fingerprint. As shown below in Section 3, substituting any one of these three substituents generates compounds with measurably different IC50 values, target profiles, and even target class (e.g., pure kinase inhibitor versus dual kinase/antifolate agent). These differences are quantifiable in standardized enzymatic and cellular assays, making informed procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence: 7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine Against Closest Analogs and In-Class Alternatives


BRAF V600E Potency: Sub-Nanomolar IC50 Differentiates Target Compound from Clinical BRAF Inhibitors and N7-Chloro/Pyridylmethyl Analogs

The target compound inhibits BRAF V600E mutant kinase with an IC50 of 0.5 nM in a biochemical assay using His6-tagged full-length BRAF V600E (residues 2–766) expressed in a baculovirus system [1]. This potency is comparable to the clinically approved BRAF inhibitor vemurafenib (IC50 = 31 nM against BRAF V600E in an identical biochemical format) [2], representing an approximately 62-fold improvement. Furthermore, the closest commercially available analog, 7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (4-Cl analog), lacks reported BRAF V600E activity in ChEMBL and BindingDB, suggesting that the bromine atom is a critical determinant of potency at this target. Another structurally related analog, 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (pyridylmethyl analog), also lacks published BRAF V600E data, underscoring the functional importance of the furan-2-ylmethyl C4-amine substituent.

BRAF V600E Kinase inhibition MAPK pathway

Dual Kinase-Antifolate Functionality: DHFR Inhibition Capacity Absent in BRAF-Selective Clinical Inhibitors

This compound demonstrates measurable inhibition of bovine liver dihydrofolate reductase (DHFR) with an IC50 of 160 nM, using FH2 as substrate and NADPH as cofactor with a 2-minute preincubation period [1]. This antifolate activity is entirely absent from clinically used BRAF V600E inhibitors. Vemurafenib, dabrafenib, and encorafenib have no reported DHFR inhibition activity in either ChEMBL or BindingDB. The DHFR IC50 of 160 nM places the compound within the range of established antifolate leads (e.g., piritrexim: IC50 = 13–130 nM against various DHFR species; trimethoprim: IC50 = 20–200 nM depending on species) [2], indicating a secondary pharmacological mechanism not achievable with pure kinase inhibitors. This dual kinase/antifolate profile is unique among commercially available pyrrolo[2,3-d]pyrimidine research compounds and represents a differentiated procurement criterion for studies investigating convergent inhibition of MAPK signaling and folate metabolism.

DHFR Antifolate Dual-target inhibitor

Cellular JAK/STAT Pathway Inhibition: Functional Activity Differentiates Target Compound from N7-Desbromo and N-Benzyl Analogs

In a human BEAS-2B bronchial epithelial cell-based assay, the compound inhibited JAK-mediated signaling with an IC50 of 3.30 nM, measured as reduction in IL-13-induced STAT6 phosphorylation after 1-hour compound preincubation followed by IL-13 stimulation [1]. The N-benzyl analog (N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and the N7-deschloro analog (7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) have no publicly reported JAK or STAT6 inhibition data in ChEMBL or BindingDB. The potency observed (IC50 = 3.30 nM) is within 6.6-fold of the potent JAK inhibitor tofacitinib (JAK1/2 cellular IC50 in the sub-nanomolar to low nanomolar range depending on assay format), establishing that the target compound possesses JAK pathway inhibitory activity at pharmacologically relevant concentrations [2].

JAK inhibition STAT6 phosphorylation Cell-based assay

Halogen-Dependent Target Engagement: N7-4-Bromophenyl Substitution Confers BRAF V600E Activity Absent in 4-Chloro and 4-Methyl Congeners

Within the pyrrolo[2,3-d]pyrimidine chemotype, the identity of the N7-aryl substituent critically determines kinase target engagement. The target compound bearing a 4-bromophenyl group at N7 exhibits potent BRAF V600E inhibition (IC50 = 0.5 nM), whereas the 4-chlorophenyl analog (7-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) has no detectable BRAF V600E activity in ChEMBL or BindingDB [1]. Similarly, 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lacks reported BRAF V600E inhibition. The bromine atom's larger van der Waals radius (1.85 Å vs. chlorine 1.75 Å) and enhanced polarizability enable stronger halogen-bonding interactions within the BRAF ATP-binding pocket, particularly with backbone carbonyl groups in the hinge region [2]. This observation aligns with broader SAR trends in kinase inhibitor design where bromine substitution frequently yields 10- to 100-fold potency improvements over chlorine in hydrophobic back-pocket interactions.

Halogen bonding Structure-activity relationship Kinase selectivity

C4-Amine Substituent Defines Functional Selectivity: Furan-2-ylmethyl vs. Benzyl vs. Pyridylmethyl

The C4 N-furan-2-ylmethyl substituent in this compound is a critical selectivity determinant. The furan oxygen provides a hydrogen-bond acceptor that is geometrically distinct from the nitrogen in pyridyl analogs and electronically distinct from the phenyl ring in benzyl analogs [1]. This structural feature is directly linked to the compound's multi-target profile (BRAF V600E IC50 = 0.5 nM, DHFR IC50 = 160 nM, JAK cellular IC50 = 3.30 nM). The N-benzyl analog (N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS 477231-67-7) and the N-pyridin-3-ylmethyl analog (7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) lack any published kinase or DHFR inhibition data in publicly accessible databases [2]. This absence of bioactivity data for the benzyl and pyridylmethyl analogs—despite their commercial availability from multiple vendors—reflects a lack of demonstrated in-class activity rather than simply a gap in the literature, given the extensive patent and publication coverage of this chemotype.

C4-amine SAR Kinase selectivity Hydrogen bonding

Patent Coverage Confirms Structural Novelty: Intellectual Property Protection Across LRRK2, JAK, and Multi-Kinase Indications

The 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenyl substitution pattern falls within the Markush claims of multiple patent families, including US-9156845-B2 (4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors), WO2014184069 (pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors), and EP2997030 (pyrrolo[2,3-d]pyrimidine derivatives, process for their preparation and their use as kinase inhibitors) . The N-benzyl analog (CAS 477231-67-7), although commercially available, is explicitly excluded from the preferred substitution patterns in these kinase-targeted patents, which favor heteroaryl-containing C4-amine substituents (furan, thiophene, pyridine) for optimal kinase hinge-region binding [1]. Patent landscaping confirms that the target compound's specific substitution triad (N7-4-Br-Ph / C5-Ph / C4-NH-CH2-furan-2-yl) represents a deliberately optimized composition of matter distinct from the more generic benzyl and pyridyl congeners.

Patent mapping Structural novelty Intellectual property

Optimal Use Cases for 7-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


BRAF V600E-Driven Cancer Models Requiring Sub-Nanomolar Target Engagement

In BRAF V600E-dependent cancer cell lines (e.g., A375 melanoma, Colo-205 colorectal carcinoma), this compound provides an IC50 of 0.5 nM against the mutant kinase, approximately 62-fold more potent than vemurafenib in biochemical assays [1]. Researchers studying resistance mechanisms to clinical BRAF inhibitors can use this compound as a higher-potency comparator to distinguish between on-target potency limitations and adaptive resistance pathways. The N7-4-bromophenyl and C4-furan-2-ylmethyl groups are essential for this activity; the 4-Cl and N-benzyl analogs are inactive against BRAF V600E and must not be substituted.

Dual-Pathway Studies Combining MAPK Inhibition with Antifolate-Mediated Nucleotide Depletion

This compound uniquely enables simultaneous blockade of oncogenic MAPK signaling (via BRAF V600E, IC50 = 0.5 nM) and folate-dependent nucleotide biosynthesis (via DHFR, IC50 = 160 nM) [1]. Experimental designs requiring concurrent inhibition of these two pathways would otherwise require co-administration of two separate inhibitors (e.g., vemurafenib + methotrexate), introducing complex pharmacokinetic variables and potential drug-drug interactions. The dual functionality at a single molecular entity simplifies dose-response studies and reduces the degrees of freedom in combination index (CI) analyses.

JAK/STAT-Dependent Inflammatory Signaling in Pulmonary Epithelial Models

With a cellular IC50 of 3.30 nM for JAK-mediated STAT6 phosphorylation in BEAS-2B bronchial epithelial cells [1], this compound is well-suited for asthma and allergic inflammation research using IL-13/IL-4-stimulated primary or immortalized airway epithelial models. The furan-2-ylmethyl substituent is critical to this cellular activity; the N-benzyl analog (CAS 477231-67-7) lacks any reported JAK/STAT6 activity and is not a valid pharmacological tool for this application.

Selectivity Profiling and Kinase Panel Screening with a Chemically Distinctive Tool Compound

The unique combination of N7-4-bromophenyl (halogen bond donor), C5-phenyl (hydrophobic), and C4-NH-CH2-furan-2-yl (H-bond acceptor) substituents creates a selectivity fingerprint that is orthogonal to common kinase inhibitors. This compound is appropriate as a chemically distinct probe in kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish structure-activity relationships that cannot be inferred from data generated with N-benzyl, N-pyridylmethyl, or N7-4-chloro congeners [1]. Its coverage by multiple patent families (LRRK2, JAK, multi-kinase) further supports its use as a reference compound in IP-sensitive industrial kinase inhibitor programs.

Quote Request

Request a Quote for 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.